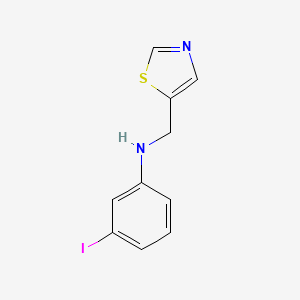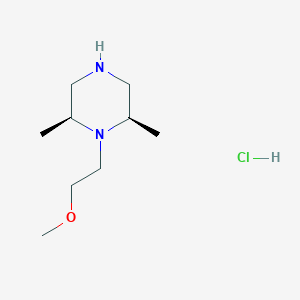
(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyethyl group and two methyl groups attached to the piperazine ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyethanol and 2,6-dimethylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Formation of the Piperazine Ring: The key step involves the formation of the piperazine ring through a cyclization reaction.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and purification are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different functional groups replacing the methoxyethyl group.
Scientific Research Applications
(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-4-methylpiperazine hydrochloride
- 1-(2-Methoxyethyl)-2,5-dimethylpiperazine hydrochloride
- 1-(2-Methoxyethyl)-3,6-dimethylpiperazine hydrochloride
Uniqueness
(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride is unique due to its specific stereochemistry and the presence of both methoxyethyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H21ClN2O |
|---|---|
Molecular Weight |
208.73 g/mol |
IUPAC Name |
(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C9H20N2O.ClH/c1-8-6-10-7-9(2)11(8)4-5-12-3;/h8-10H,4-7H2,1-3H3;1H/t8-,9+; |
InChI Key |
IVVLYJYNSPCKJH-UFIFRZAQSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1CCOC)C.Cl |
Canonical SMILES |
CC1CNCC(N1CCOC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


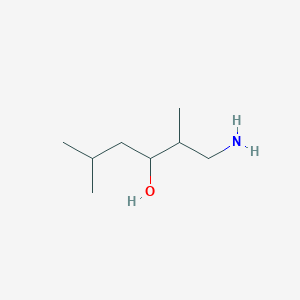
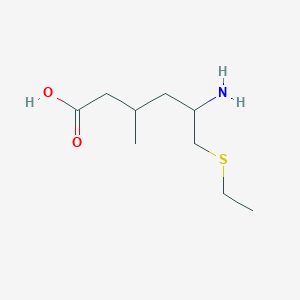
![2-(3-{[(4-iodophenyl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine](/img/structure/B13251842.png)
![N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine](/img/structure/B13251845.png)
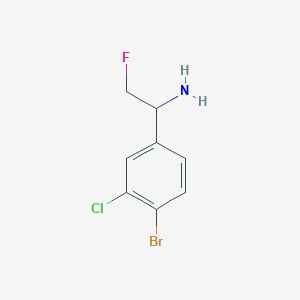

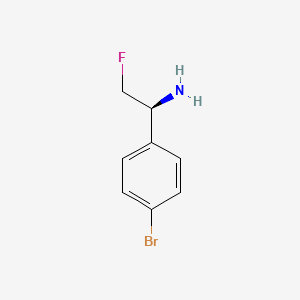


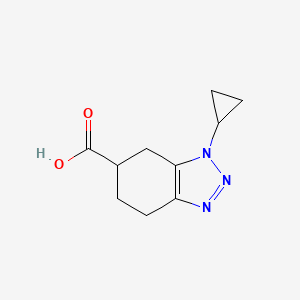
![4-[(2-Ethylbutyl)amino]cyclohexan-1-OL](/img/structure/B13251896.png)

![8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13251912.png)
